2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240531
InChI: InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H
SMILES:
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride

CAS No.:

Cat. No.: VC17240531

Molecular Formula: C8H11BrClN

Molecular Weight: 236.53 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride -

Specification

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
IUPAC Name 2-(bromomethyl)-4,6-dimethylpyridine;hydrochloride
Standard InChI InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H
Standard InChI Key CYLBXPPILBKYBR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)CBr)C.Cl

Introduction

Structural and Molecular Characteristics

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride belongs to the pyridine family, a class of heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The compound’s molecular structure is defined by the following features:

  • Bromomethyl group at position 2, providing a reactive site for alkylation or cross-coupling reactions.

  • Methyl groups at positions 4 and 6, which enhance steric bulk and influence electronic properties.

  • Hydrochloride salt, improving solubility in polar solvents and stability during storage .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₁BrClN
Molecular Weight236.53 g/mol
SMILESCC1=CC(=NC(=C1)CBr)C.Cl
InChIKeyJTBPXUPRFVPPTM-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)133.8 ([M+H]⁺)

The compound’s SMILES notation (CC1=CC(=NC(=C1)CBr)C.Cl) and InChIKey (JTBPXUPRFVPPTM-UHFFFAOYSA-N) provide unambiguous representations of its structure, facilitating database searches and computational modeling .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride typically involves bromination of a hydroxymethyl precursor. For example, 2-(hydroxymethyl)-4,6-dimethylpyridine may undergo treatment with hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a catalyst such as triphenylphosphine (PPh₃) . A proposed pathway is:

  • Hydroxymethyl precursor preparation: 4,6-dimethylpyridine is functionalized at the 2-position via formylation followed by reduction.

  • Bromination: The hydroxymethyl group is replaced with bromine using HBr or NBS, yielding 2-(bromomethyl)-4,6-dimethylpyridine.

  • Salt formation: Reaction with hydrochloric acid produces the hydrochloride salt.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bromomethyl group serves as a handle for structure-activity relationship (SAR) studies. For instance, it can alkylate thiol groups in cysteine residues or amine groups in lysine, modifying protein targets. Derivatives of similar bromomethylpyridines have been explored as HSP90 inhibitors and kinase modulators.

Materials Science

In polymer chemistry, this compound acts as a cross-linking agent or monomer. Its incorporation into polymers could enhance thermal stability or introduce conductive properties, though such applications remain speculative without targeted studies.

ApplicationMechanismReference
Drug precursorAlkylation of biomolecules
Polymer cross-linkerRadical-initiated polymerization
CatalysisLigand for transition metals

Research Gaps and Future Directions

Limited data exist on this compound’s biological activity, environmental fate, and large-scale synthesis. Priority research areas include:

  • Mechanistic studies to elucidate its reactivity in cross-coupling reactions.

  • Pharmacological screening against cancer cell lines or microbial pathogens.

  • Process optimization for cost-effective industrial production .

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